molecular formula C17H16N4S B8649868 4-cyclopropyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

4-cyclopropyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

Cat. No.: B8649868
M. Wt: 308.4 g/mol
InChI Key: LTEXHPIQZYAVDC-UHFFFAOYSA-N
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Description

4-cyclopropyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H16N4S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

4-cyclopropyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C17H16N4S/c1-11-6-13(16-9-18-10-22-16)8-14(7-11)20-17-19-5-4-15(21-17)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,19,20,21)

InChI Key

LTEXHPIQZYAVDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C3CC3)C4=CN=CS4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-cyclopropyl-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine (750 mg, 2.14 mmol) in 2-methyl tetrahydrofuran (10.7 mL) were added 5-bromothiazole (406 mg, 2.35 mmol), PdCl2(dppf)-CH2Cl2 (87 mg, 0.11 mmol), and aqueous sodium carbonate (2 M, 2.14 mL). The reaction was sealed and purged with N2 for 5 minutes. The reaction was stirred at 80° C. for 16 h and cooled to room temperature. Water was added and extracted with EtOAc (3×). The combined organic layers were dried (magnesium sulfate), concentrated, and purified by flash chromatography to afford 4-cyclopropyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine (600 mg, 1.95 mmol, 91% yield) as an off-white solid. MS ESI: [M+H]+ m/z 309.1. 1H NMR (500 MHz, DMSO-d6) δ 9.49 (s, 1H), 9.06 (s, 1H), 8.26 (d, J=5.0, 1H), 8.19 (s, 1H), 8.04 (s, 1H), 7.43 (s, 1H), 7.10 (s, 1H), 6.82 (d, J=5.0, 1H), 2.29 (s, 3H), 2.00 (m, 1H), 1.17-0.93 (m, 4H).
Name
4-cyclopropyl-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
solvent
Reaction Step One
Quantity
87 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 20 mL microwave vial was charged with 3-methyl-5-(1,3-thiazol-5-yl)aniline (500 mg, 2.63 mmol), cesium carbonate (2.99 g, 9.20 mmol), 2-chloro-4-cyclopropylpyrimidine (INTERMEDIATE 29, 406 mg, 2.63 mmol), and dioxane (10.4 mL). The system was purged and flushed with argon (3×) before adding XantPhos (228 mg, 0.394 mmol) and palladium(II) acetate (59 mg, 0.263 mmol). The system was then purged and flushed with argon (3×) before sealing and heating to 100° C. for 2 h. Upon completion the mixture was cooled to room temperature, diluted with ethyl acetate, filtered through celite washing with ethyl acetate, and concentrated under reduced pressure. Purification by column chromatography on silica gel (0-60% ethyl acetate in hexanes) provided 603 mg (1.96 mmol, 74%) of 4-cyclopropyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine as a yellow solid. MS ESI: [M+H]+ m/z 309.2.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
solvent
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two

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